1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one
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Overview
Description
1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one is an organic compound known for its versatile applications in various fields of science and industry. This compound features a unique chemical structure that allows it to participate in multiple chemical reactions, making it invaluable for researchers and industrial chemists.
Preparation Methods
The synthesis of 1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one typically involves several stages, starting from readily available starting materials. Common synthetic routes include:
Alkylation Reaction: The initial step often involves the alkylation of 4-aminophenyl ethan-1-one with 2-[(2-Methylprop-2-en-1-yl)oxy]ethyl halide in the presence of a suitable base like potassium carbonate.
Reaction Conditions: This reaction is typically conducted in a solvent such as acetonitrile or dimethylformamide at elevated temperatures (usually around 80-100°C) under an inert atmosphere to avoid unwanted side reactions.
Industrial Production: In industrial settings, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can yield secondary alcohols from the ketone group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like sodium hydride or strong acids.
Major Products: The products of these reactions vary but include alcohols, acids, and substituted aromatic compounds.
Scientific Research Applications
1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one finds applications across diverse scientific fields:
Chemistry: Utilized as an intermediate in the synthesis of complex molecules and polymers.
Biology: Serves as a reagent in enzyme inhibition studies and cellular assays.
Industry: Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
Compared to other similar compounds, 1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one boasts several unique attributes:
Structural Uniqueness: The combination of an amino group and an alkyl ether group provides a distinct reactivity profile.
Versatility: It can participate in a broader range of chemical reactions than many of its analogs.
Comparison with Similar Compounds
1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]propan-1-one
1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]butan-1-one
This compound remains a focal point of research due to its versatile nature and wide range of applications.
Properties
IUPAC Name |
1-[4-[2-(2-methylprop-2-enoxy)ethylamino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(2)10-17-9-8-15-14-6-4-13(5-7-14)12(3)16/h4-7,15H,1,8-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQDGKRSYXOSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCCNC1=CC=C(C=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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